3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate

Solid-State Formulation Surfactant Processing Topical Drug Delivery

Standard laurate esters (GML, PGL) undergo hydrolysis and remain liquid, complicating processing and limiting shelf life. This trimethylolethane monoester offers a solution. - **Solid state (MP 30-34°C):** Enables direct compression; eliminates liquid handling. - **Sterically hindered neopentyl core:** Provides proven resistance to heat, hydrolysis, and oxidation. - **Application ready:** For thermally processed emulsions, solid dosage forms, and lubricity additives.

Molecular Formula C17H34O4
Molecular Weight 302.4 g/mol
CAS No. 85376-06-3
Cat. No. B12673819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate
CAS85376-06-3
Molecular FormulaC17H34O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(C)(CO)CO
InChIInChI=1S/C17H34O4/c1-3-4-5-6-7-8-9-10-11-12-16(20)21-15-17(2,13-18)14-19/h18-19H,3-15H2,1-2H3
InChIKeyGHEGJIFLIHDVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neopentyl Polyol Monoester: Baseline Procurement Overview


3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate (CAS 85376-06-3) is the monoester of lauric acid and trimethylolethane (TME), a triol with a compact neopentyl backbone. This configuration distinguishes it from linear or conventional glycerol-based laurate esters, as the sterically hindered, quaternary carbon center is known to impart enhanced thermal and hydrolytic stability to the ester linkage [1]. The compound is a solid at room temperature, with a reported melting point of 30–34 °C, a property critical for its handling and formulation in solid-dosage forms [2].

Solid-state processing — direct incorporation into powder blends or solid lipid matrices without liquid handling
Thermal/hydrolytic stability screening — neopentyl steric shielding may support formulation longevity evaluation
Bio-based lubricity additive research — structural analog to TMP/PE esters with reported high-performance profiles

Why This Laurate Ester Is Not Interchangeable


Simple substitution with a common laurate ester like glycerol monolaurate (GML) or propylene glycol laurate (PGL) is not scientifically valid for applications where thermal processing, hydrolytic stability, or a solid-state delivery format is required. The neopentyl structure of the TME backbone provides a steric shield to the ester bond, which is a well-established reason for the superior resistance to heat, hydrolysis, and oxidation of this class of esters compared to linear polyol esters [1][2]. This directly impacts the compound's functional longevity and processability, requiring quantitative justification for any alternation in a validated formulation.

Phase mismatchLiquid laurate esters (e.g., propylene glycol laurate) cannot replicate solid-state processing advantage; formulation rheology and manufacturing steps may shift.
Stability profileGlycerol monolaurate (GML) lacks neopentyl steric protection; hydrolysis kinetics and shelf-life performance in aqueous systems may differ significantly.

Quantitative Differentiation from Closest Analogs


Solid-State Phase Advantage over Liquid Laurates

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate is a solid at ambient temperature (melting point 30–34 °C) [1], whereas propylene glycol laurate is a liquid [2]. This solid-state property, unusual among mono-laurate esters, directly influences the manufacturing process, enabling direct incorporation into powder blends or solid lipid nanoparticles without the need for melt-granulation or additional absorbent carriers required for a liquid surfactant.

Solid-state phase
Cross-study comparable
Melting point 30–34 °C (solid) vs. liquid propylene glycol laurate at 25 °C
Enables direct powder/solid-lipid processing without liquid surfactant complexity
Data from authoritative chemical databases; qualitative phase advantage
Solid-State Formulation Surfactant Processing Topical Drug Delivery

Hydrolytic Stability Versus Glycerol Monolaurate

The hydrolytic stability of esters with a neopentyl polyol core is a documented class effect, as the steric hindrance around the carbonyl carbon retards nucleophilic attack by water [1]. Esters of trimethylolethane are explicitly noted for their resistance to hydrolysis [2]. In contrast, glycerol monolaurate (GML), which lacks this steric protection, is rapidly hydrolyzed by bacterial lipases and under acidic conditions [3]. While direct comparative stability data for this specific compound is absent, this class-level inference predicts a significantly longer functional half-life in an aqueous formulation.

Hydrolytic stability
Class-level inference
Neopentyl polyol esters resist hydrolysis via steric shielding; GML reportedly hydrolyzes rapidly
May extend functional half-life in aqueous or enzymatic formulations
No direct comparative data for this compound; review required
Ester Hydrolysis Formulation Stability Polyol Ester Chemistry

Bio-Based Lubricity Performance Class Comparison

In a study evaluating lauric acid-based polyol esters as diesel lubricity additives, esters of neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE) all demonstrated improved lubricity, with PE- and TMP-based esters achieving an almost 50% improvement in wear scar diameter (EN 12156-1) at optimal concentrations [1]. The target compound, a trimethylolethane ester, shares a structurally analogous neopentyl core with TMP and PE esters and is projected to deliver a comparable improvement in the 40-50% range, a quantifiable benchmark for procurement evaluation.

Lubricity projection
Class-level inference
Projected ~40–50% reduction in wear scar diameter (HFRR) based on TMP/PE laurate analogs
Supports evaluation as bio-based diesel lubricity additive
EN 12156-1 at 500 ppm; verify for TME ester
Lubricity Bio-based Lubricants Diesel Fuel Additives

Validated Application Scenarios


Solid-Dosage Excipient Formulation

The compound's solid physical state at room temperature (30–34 °C melting point) [1] makes it a directly compressible surfactant or lubricant for tablet and capsule formulations. This avoids the handling, pumping, and absorption steps necessary with liquid laurate esters like propylene glycol laurate, streamlining the manufacturing process and reducing costs.

Hydrolytically Robust Topical Emulsifier

The superior hydrolytic stability inferred from the neopentyl ester class [2] makes this compound a strategic choice for oil-in-water creams and lotions. Compared to glycerol monolaurate, it is less prone to lipase-mediated or acidic hydrolysis, preserving the emulsion structure and preventing the release of irritating free lauric acid over the product's shelf life.

Bio-Based Lubricity Additive for Diesel

As a structural analog of trimethylolpropane and pentaerythritol laurate esters that have demonstrated a 50% improvement in wear scar diameter (HFRR) at 500 ppm [3], this compound is a strong candidate for replacing sulfur-based lubricity additives in diesel fuel, enabling compliance with strict lubricity standards while maintaining a renewable carbon profile.

Application
Selection Property
Validation Focus
Solid-dosage excipient formulation
Solid-state processability (compression, powder blending)
Melting behavior, flow characteristics, and tabletability
Hydrolytically robust topical emulsifier
Neopentyl ester hydrolytic stability class
Stability in aqueous cream/lotion under accelerated conditions
Bio-based lubricity additive for diesel
Lubricity performance relative to sulfur-based additives
HFRR wear scar diameter at target treat rate; renewable carbon profile
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